3-(2,4-Dimethylpentan-2-yl)hexanedioic acid
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Overview
Description
3-(2,4-Dimethylpentan-2-yl)hexanedioic acid is an organic compound with a complex structure It is characterized by a hexanedioic acid backbone with a 2,4-dimethylpentan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylpentan-2-yl)hexanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of hexanedioic acid derivatives with 2,4-dimethylpentan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can be employed to catalyze the coupling reactions. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylpentan-2-yl)hexanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the 2,4-dimethylpentan-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(2,4-Dimethylpentan-2-yl)hexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of metabolic pathways and enzyme interactions.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2,4-Dimethylpentan-2-yl)hexanedioic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpentane: A hydrocarbon with a similar alkyl chain but lacking the hexanedioic acid functionality.
Hexanedioic acid: A simpler dicarboxylic acid without the 2,4-dimethylpentan-2-yl substituent.
2,4-Dimethyl-3-pentanol: An alcohol with a similar alkyl chain but different functional groups.
Uniqueness
3-(2,4-Dimethylpentan-2-yl)hexanedioic acid is unique due to its combination of a hexanedioic acid backbone and a 2,4-dimethylpentan-2-yl substituent. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88438-11-3 |
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Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-(2,4-dimethylpentan-2-yl)hexanedioic acid |
InChI |
InChI=1S/C13H24O4/c1-9(2)8-13(3,4)10(7-12(16)17)5-6-11(14)15/h9-10H,5-8H2,1-4H3,(H,14,15)(H,16,17) |
InChI Key |
OVFVGVIAZYIGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
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